1-Dodecylpyridin-1-ium chloride hydrate

Catalog No.
S1902265
CAS No.
207234-02-4
M.F
C17H32ClNO
M. Wt
301.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecylpyridin-1-ium chloride hydrate

CAS Number

207234-02-4

Product Name

1-Dodecylpyridin-1-ium chloride hydrate

IUPAC Name

1-dodecylpyridin-1-ium;chloride;hydrate

Molecular Formula

C17H32ClNO

Molecular Weight

301.9 g/mol

InChI

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1

InChI Key

BDGGUWSWAKGEGH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]
  • Membrane Biophysics

    DPyCl can be used to study the structure and function of biological membranes. Its ability to interact with the negatively charged phospholipid headgroups in membranes allows researchers to probe membrane fluidity, permeability, and protein-lipid interactions [].

  • Drug Delivery

    DPyCl can be used as a carrier for drug delivery due to its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs and facilitate their delivery to target cells [].

  • Antimicrobial Activity

    DPyCl exhibits antimicrobial activity against various bacteria, fungi, and viruses. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane.

  • Protein Research

    DPyCl can be used to purify and isolate proteins. Its interaction with charged amino acid residues allows for the precipitation or selective extraction of proteins from complex mixtures [].

  • Cell Culture

    DPyCl can be used to detach adherent cells from culture surfaces. This is useful for studying cell-cell interactions and for passaging cells during cell culture experiments [].

1-Dodecylpyridin-1-ium chloride hydrate, with the molecular formula C17H32ClNO, is a cationic surfactant characterized by its long hydrophobic dodecyl chain and a positively charged pyridinium head group. This compound is typically encountered as a white crystalline solid and is soluble in water, making it useful in various applications that require surfactant properties. Its structure consists of a dodecyl group (a straight-chain alkane) attached to a pyridine ring, which is protonated to form the pyridinium ion. The presence of chloride ions balances the positive charge of the pyridinium group, and the hydrate form indicates the presence of water molecules associated with the compound .

The mechanism of action of DPyCl•xH2O depends on the application. Here are two potential mechanisms:

  • Membrane disruption: DPyCl•xH2O can interact with cell membranes, potentially disrupting their structure and function. This mechanism is relevant in antimicrobial research [].
  • Interaction with biomolecules: DPyCl•xH20 may interact with specific molecules within cells, influencing cellular processes. This area requires further research [].
Typical of cationic surfactants:

  • Hydrolysis: In aqueous solutions, it can hydrolyze to release dodecanol and pyridine under acidic or basic conditions.
  • Quaternization: The pyridine nitrogen can be further quaternized with other alkyl halides, leading to the formation of more complex cationic surfactants.
  • Formation of Micelles: In solution, at concentrations above its critical micelle concentration, it forms micelles, which are aggregates that can encapsulate hydrophobic substances.

These reactions highlight its versatility as a surfactant and its potential for modification to enhance specific properties or functionalities.

1-Dodecylpyridin-1-ium chloride hydrate exhibits significant biological activity, particularly as an antimicrobial agent. Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to membrane disruption and cell lysis. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for its potential in drug delivery systems due to its ability to encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

The synthesis of 1-Dodecylpyridin-1-ium chloride hydrate typically involves the following steps:

  • Alkylation of Pyridine: Dodecyl bromide or dodecyl chloride is reacted with pyridine in the presence of a base (such as potassium carbonate) to form 1-dodecylpyridine.
  • Quaternization: The resulting 1-dodecylpyridine is then treated with hydrochloric acid or another suitable halide source to produce 1-dodecylpyridin-1-ium chloride.
  • Hydration: The final product can be crystallized from water to yield the hydrate form.

This method allows for the efficient production of the compound while maintaining high purity levels .

1-Dodecylpyridin-1-ium chloride hydrate has a wide range of applications across various fields:

  • Surfactant: It is widely used in detergents and cleaning products due to its emulsifying and wetting properties.
  • Antimicrobial Agent: Its effectiveness against bacteria makes it suitable for use in disinfectants and antiseptics.
  • Drug Delivery: It serves as a carrier for hydrophobic drugs in pharmaceutical formulations.
  • Cosmetic Industry: Used in formulations for skin care products owing to its moisturizing properties .

Research into the interactions of 1-Dodecylpyridin-1-ium chloride hydrate has revealed its compatibility with various biomolecules. It can form complexes with proteins and nucleic acids, influencing their stability and function. Additionally, studies have shown that it can alter membrane permeability in cells, which is crucial for understanding its antimicrobial action and potential therapeutic applications .

Several compounds share structural similarities with 1-Dodecylpyridin-1-ium chloride hydrate. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
1-Octadecylpyridin-1-ium chlorideCationic SurfactantLonger alkyl chain (octadecyl) enhances hydrophobicity
Benzyltrimethylammonium chlorideQuaternary AmmoniumAromatic benzyl group; used primarily as a phase transfer catalyst
Cetyltrimethylammonium bromideCationic SurfactantCommonly used in hair conditioners; known for conditioning effects
Dodecylbenzenesulfonic acidAnionic SurfactantSulfonate group provides strong emulsifying properties

While these compounds share similar functionalities as surfactants or antimicrobials, 1-Dodecylpyridin-1-ium chloride hydrate is unique due to its specific pyridinium structure, which imparts distinct biological activities and solubility characteristics not found in others .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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